

A Comparative Evaluation of Isomalt Grades for Direct Compression Tableting

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Compound of Interest

Compound Name: *Isomalt*

Cat. No.: *B1678288*

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For Researchers, Scientists, and Drug Development Professionals: An Objective Guide to Selecting the Optimal **Isomalt** Grade for Your Direct Compression Needs.

Direct compression (DC) stands out as a streamlined and cost-effective tablet manufacturing process. The success of DC is heavily reliant on the functionality of the excipients used.

Isomalt, a sugar alcohol, has gained prominence as a versatile excipient in DC formulations due to its beneficial physicochemical properties. This guide provides a comparative evaluation of various **isomalt** grades, supported by experimental data, to aid in the selection of the most suitable grade for specific direct compression tableting applications.

Performance Characteristics of Isomalt Grades

The selection of an appropriate **isomalt** grade is critical for achieving desired tablet properties. Key performance indicators include flowability, compressibility, tablet hardness, friability, and disintegration time. The following tables summarize the quantitative data gathered from various studies on commercially available **isomalt** grades and co-processed alternatives.

Table 1: Physical Properties of **Isomalt** Grades

Isomalt Grade	Key Characteristics	Bulk Density (g/cm ³)	Solubility in Water (g/100g solution at 20°C)
galenIQ™ 720	Agglomerated, slowly dissolving	0.40[1]	25[1]
galenIQ™ 721	Agglomerated, highly soluble	0.40[1]	42[1]
Co-processed Isomalt	Isomalt, PEG 4000, and crospovidone	-	-

Table 2: Tableting Performance of **Isomalt** Grades

Isomalt Grade	Dilution Potential (with Paracetamol)	Tablet Hardness (Tensile Strength)	Friability	Disintegration Time
galenIQ™ 720	-	Increases with compression force[2]	Generally low[3]	Longer than galenIQ™ 721[2]
galenIQ™ 721	-	Increases with compression force[2]	Generally low[3]	Shorter than galenIQ™ 720[2]
Co-processed Isomalt	40%[4][5]	Higher than standard isomalt[6]	Lower than standard isomalt[6]	-
Standard Isomalt	20%[4][5]	Lower than co-processed isomalt[6]	Higher than co-processed isomalt[6]	-

Experimental Protocols

The data presented in this guide is based on standard pharmaceutical testing methodologies. Detailed protocols for key experiments are provided below.

Powder Flowability

- Method: Carr's Index and Hausner Ratio.
- Procedure: The bulk density and tapped density of the **isomalt** powder are determined. Carr's Index and the Hausner Ratio are calculated from these values to assess the flowability of the powder. An angle of repose test can also be conducted as a complementary method.
[\[6\]](#)

Tabletability/Compressibility

- Method: Heckel Plot Analysis.
- Procedure: Tablets are produced at various compression forces. The tablet's tensile strength is then measured and plotted against the compression pressure. The Heckel plot is used to characterize the compaction behavior of the material.[\[4\]](#)[\[5\]](#)

Tablet Hardness (Breaking Force)

- Method: Tablet Hardness Tester.
- Procedure: The force required to fracture a tablet diametrically is measured using a calibrated hardness tester. The test is performed on a representative sample of tablets from a batch.[\[7\]](#)

Tablet Friability

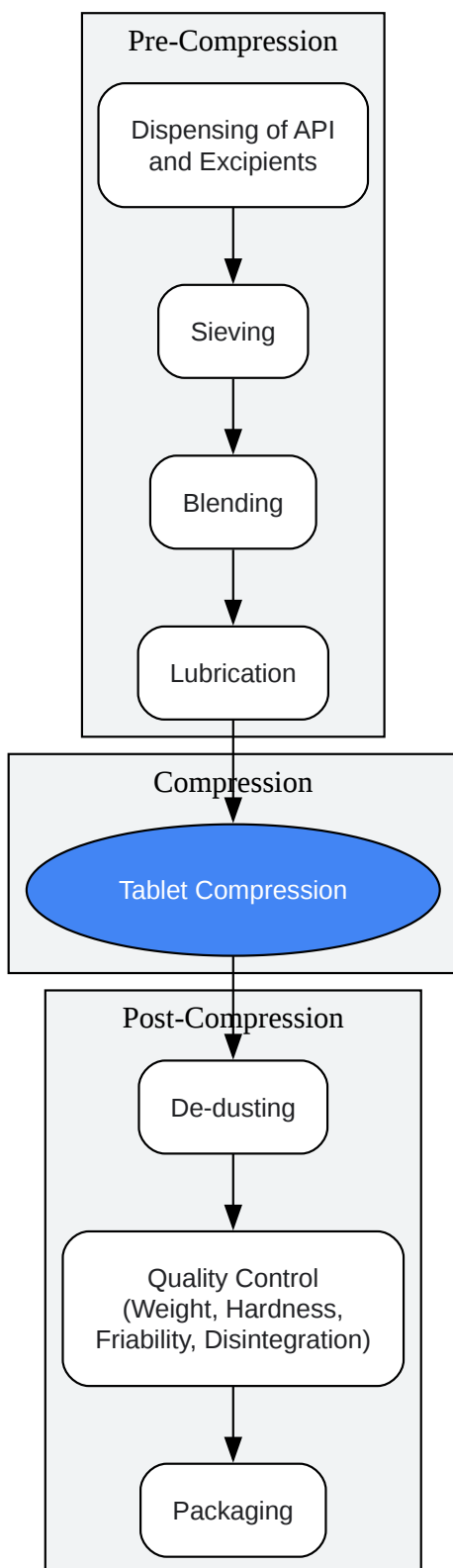
- Method: Roche Friabilator.
- Procedure: A pre-weighed sample of tablets is placed in the friabilator drum. The drum is rotated for a set number of revolutions (e.g., 100). The tablets are then de-dusted and re-weighed. The percentage of weight loss is calculated, which represents the friability. A weight loss of less than 1% is generally considered acceptable.[\[7\]](#)[\[8\]](#)

Tablet Disintegration Time

- Method: USP Disintegration Apparatus.
- Procedure: Tablets are placed in the tubes of the disintegration apparatus basket. The basket is raised and lowered in a suitable immersion fluid (e.g., water at 37°C) at a constant frequency. The time taken for all tablets to disintegrate and pass through the screen at the bottom of the tubes is recorded.[9]

Direct Compression Tableting Workflow

The following diagram illustrates the typical workflow for direct compression tableting, from initial raw material dispensing to the final quality control checks of the compressed tablets.



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Direct Compression Tableting Workflow

Conclusion

The choice of **isomalt** grade significantly impacts the efficiency of the direct compression process and the quality of the final tablet. For formulations requiring rapid disintegration, the more soluble galenIQ™ 721 is a suitable choice. In contrast, galenIQ™ 720 may be preferred for applications where a slower dissolution profile is desired. Co-processed **isomalt** demonstrates superior tableability and dilution potential, making it an excellent option for challenging formulations with poorly compressible active pharmaceutical ingredients.^{[4][5][6]} The selection should be guided by the specific requirements of the drug product and the desired performance characteristics. This guide provides a foundational understanding to assist researchers and formulation scientists in making informed decisions for their direct compression tableting projects.

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